Benzyl cinnamate
Overview
Description
Synthesis Analysis
Benzyl cinnamate can be synthesized through several methods, including enzymatic esterification and traditional chemical synthesis. A notable approach is the enzymatic esterification of cinnamic acid with benzyl alcohol, optimized using response surface methodology to achieve a yield of 97.7% under specific conditions such as temperature (40°C), enzyme loading (31mg/mL), molar ratio (2.6:1), and reaction time (27h) (Dong‐Hao Zhang et al., 2016). Another chemical synthesis method involves a two-step reaction with cinnamic acid and thionyl chloride, followed by a reaction with benzyl alcohol, achieving over 92% yield (Li De-jiang, 2004).
Molecular Structure Analysis
The molecular structure of benzyl cinnamate is characterized by spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Mass Spectrometry (MS), ensuring the correct ester formation between cinnamic acid and benzyl alcohol (Li De-jiang, 2004).
Chemical Reactions and Properties
Benzyl cinnamate participates in various chemical reactions owing to its functional groups. Its synthesis routes, involving reactions like bromination-dehydrobromination, highlight its chemical versatility and potential for further functionalization. The compound's chemical properties, including reactivity and stability, are influenced by its structure, making it suitable for applications in different domains (A. Alni et al., 2019).
Scientific Research Applications
Cosmetics
Application : Benzyl Cinnamate is often used in cosmetic products such as perfumes and deodorants due to its pleasant aroma . It acts as a fragrance ingredient, providing a distinctive scent .
Food Industry
Application : In the food industry, Benzyl Cinnamate is used as a flavoring agent . It imparts a balsamic and slightly spicy flavor to food products .
Pharmaceuticals
Field : Pharmaceutical Industry
Application : Due to its low toxicity and chemical stability, Benzyl Cinnamate is used in certain pharmaceutical applications . It can act as a solubilizer or as a part of the formulation for specific drugs .
Antimicrobial Activity
Application : Synthetic cinnamides and cinnamates, including Benzyl Cinnamate, have been studied for their antimicrobial activity against pathogenic fungi and bacteria .
Environmental Analysis
Application : Benzyl Cinnamate has been employed as an internal standard during the determination of compounds commonly added to personal care products such as UV filters and antimicrobial agents in environmental samples .
Perfumery
Application : Benzyl Cinnamate is used in heavy oriental perfumes and as a fixative . It contributes to the overall scent of the perfume .
Antifungal Agent
Application : Benzyl Cinnamate is used pharmaceutically as an antifungal . It has been found to inhibit certain types of fungi .
Antibacterial Agent
Application : Benzyl Cinnamate is also used pharmaceutically as an antibacterial . It has been found to inhibit certain types of bacteria .
Synthesis of Other Chemicals
Application : Benzyl Cinnamate can be used as a starting material in the synthesis of other chemicals .
Ingredient in Medicated Cream
Field : Pharmaceutical Industry
Application : Benzyl Cinnamate is used as an ingredient in the medicated cream product Sudocrem .
Internal Standard in Environmental Analysis
Application : Benzyl Cinnamate has been employed as an internal standard during the determination of compounds commonly added to personal care products such as UV filters and antimicrobial agents in environmental samples .
properties
IUPAC Name |
benzyl (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOLYJTSCBCGC-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880905 | |
Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid | |
Record name | Benzyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3885 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Benzyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228-230 °C @ 22 mm Hg | |
Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
GREATER THAN 100 °C | |
Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol) | |
Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ | |
Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg @ 173.8 °C | |
Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benzyl cinnamate | |
Color/Form |
WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals | |
CAS RN |
103-41-3, 78277-23-3 | |
Record name | Benzyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67O3RO97U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ | |
Record name | BENZYL CINNAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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